![molecular formula C9H9NO5 B2995704 2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid CAS No. 2138211-21-7](/img/structure/B2995704.png)
2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid
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Overview
Description
Compounds like “2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid” typically belong to the class of organic compounds known as carboxylic acids . They contain a carboxyl group (-COOH) and may have various functional groups that can alter their chemical properties .
Synthesis Analysis
The synthesis of such compounds often involves reactions like esterification, amidation, or other carbon-carbon bond-forming reactions . The exact method would depend on the specific functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving such compounds can be studied using various techniques. For example, titration can be used to study acid-base reactions , and spectroscopic techniques can be used to study reaction mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid plays a significant role in the synthesis of heterocyclic compounds, serving as a precursor or intermediate in various chemical reactions. For instance, Galeazzi et al. (1996) demonstrated its use in the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, highlighting its importance in creating biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996). Similarly, Selič, Grdadolnik, & Stanovnik (1997) utilized derivatives of this compound in the preparation of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, highlighting its versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound has found applications in the design and synthesis of novel pharmaceuticals. Miszke et al. (2008) reported the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives, starting from related compounds, which demonstrated noticeable bacteriostatic or tuberculostatic activity, indicating potential applications in developing new antimicrobial agents (Miszke, Foks, Brożewicz, Kędzia, Kwapisz, & Zwolska, 2008).
Organic Acid Reactions and Properties
The study of the acidity and solution properties of compounds similar to 2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid is also of interest. Boiadjiev and Lightner (1998) explored the effects of methoxy and methylthio substituents on the acidity of acetic acid, providing insights into how such modifications can alter the solubility and reactivity of related compounds (Boiadjiev & Lightner, 1998).
Environmental and Material Sciences
Furthermore, 2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid and its derivatives have applications in environmental and material sciences. For example, Liu and Romero (1998) investigated the electrocatalytic oxidation of β-dicarbonyl compounds using ceric methanesulphonate as a mediator, a process that could potentially be applied in waste treatment and recycling processes (Liu & Romero, 1998).
Mechanism of Action
Target of Action
Similar compounds, such as boronic acids and their esters, are known to be highly valuable in the design of new drugs and drug delivery devices .
Mode of Action
It is known that similar compounds, such as boronic acids and their esters, can undergo protodeboronation, a process that involves the removal of a boron atom from the molecule . This process can be catalyzed by a radical approach .
Biochemical Pathways
It is known that similar compounds, such as boronic acids and their esters, can participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .
Pharmacokinetics
It is known that similar compounds, such as boronic acids and their esters, are only marginally stable in water , which could potentially affect their bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of similar compounds, such as boronic acids and their esters, can be affected by the presence of water . Additionally, the reaction conditions, such as temperature and pH, can also influence the efficacy of these compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-methoxycarbonyl-2-oxopyridin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(14)6-3-2-4-10(8(6)13)5-7(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSVXGWYEOVNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid |
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